3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a trimethoxybenzamide core linked to a piperazine and oxadiazole moiety
Mechanism of Action
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle, leading to cell cycle arrest . Its inhibition of Hsp90 disrupts protein folding, leading to the degradation of client proteins . By inhibiting TrxR, it disrupts redox homeostasis, leading to oxidative stress . Its inhibition of HLSD1 alters gene expression, affecting various cellular processes .
Pharmacokinetics
Compounds with the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit potent bioactivity effects . The TMP group is prominently present in the molecular structures of various therapeutically interesting drugs, demonstrating remarkable multi-activity or specific targeting .
Result of Action
The compound’s action results in significant molecular and cellular effects. It exhibits notable anti-cancer effects by effectively inhibiting its targets . It also shows promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Trimethoxybenzamide Core: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by reacting a hydrazide with carbon disulfide and an alkylating agent.
Coupling of the Piperazine and Oxadiazole Moieties: The piperazine derivative is then coupled with the oxadiazole intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the piperazine moiety, leading to the formation of different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the oxadiazole or piperazine rings.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-Trimethoxybenzoic acid: Known for its antioxidant properties.
3,4,5-Trimethoxyphenethylamine: A compound with psychoactive properties.
Uniqueness
3,4,5-TRIMETHOXY-N-[(5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE is unique due to its combination of a trimethoxybenzamide core with a piperazine and oxadiazole moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O6S/c1-33-19-13-17(14-20(34-2)23(19)35-3)24(32)26-15-21-27-28-25(36-21)37-16-22(31)30-11-9-29(10-12-30)18-7-5-4-6-8-18/h4-8,13-14H,9-12,15-16H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAIBNHRBKWOCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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